molecular formula C15H17FN4O3S B2825781 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)pyridine-3-sulfonamide CAS No. 2034319-30-5

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)pyridine-3-sulfonamide

Cat. No.: B2825781
CAS No.: 2034319-30-5
M. Wt: 352.38
InChI Key: GNEZHTZOLMGBOZ-JOCQHMNTSA-N
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)pyridine-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)pyridine-3-sulfonamide typically involves multiple steps:

    Formation of the Fluoropyrimidine Moiety:

    Cyclohexyl Group Attachment: The cyclohexyl group is introduced through a cycloaddition reaction or by using cyclohexyl halides.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or cyclohexyl moieties.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: Nucleophilic substitution reactions could occur at the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use as an antibacterial or antiviral agent.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. The fluoropyrimidine moiety might interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibacterial agent.

    Fluorouracil: A fluoropyrimidine used in cancer treatment.

Uniqueness

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)pyridine-3-sulfonamide is unique due to its combination of a fluoropyrimidine moiety and a cyclohexyl group, which may confer distinct biological activities and chemical properties compared to other sulfonamides.

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3S/c16-11-8-18-15(19-9-11)23-13-5-3-12(4-6-13)20-24(21,22)14-2-1-7-17-10-14/h1-2,7-10,12-13,20H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEZHTZOLMGBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CN=CC=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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